2-Methoxyisophthalic acid
CAS No.: 1951-38-8
Cat. No.: VC21224930
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951-38-8 |
|---|---|
| Molecular Formula | C9H8O5 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 2-methoxybenzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H8O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | ZRWAPLTWCQQSAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=C1C(=O)O)C(=O)O |
| Canonical SMILES | COC1=C(C=CC=C1C(=O)O)C(=O)O |
Introduction
| Parameter | Information |
|---|---|
| IUPAC Name | 2-methoxybenzene-1,3-dicarboxylic acid |
| CAS Registry Number | 1951-38-8 |
| Molecular Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| Common Synonyms | 2-methoxybenzene-1,3-dicarboxylic acid; 2-methoxyisophthalic acid |
| Physical Appearance | White crystalline powder |
Sources: PubChem data and supplier information
Chemical Structure and Properties
2-Methoxyisophthalic acid features a benzene ring with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 2. This structural arrangement gives the compound its distinct chemical properties and reactivity patterns.
Structural Features
The molecule contains three key functional groups:
-
Two carboxylic acid groups (-COOH) at meta positions (1,3) relative to each other
-
One methoxy group (-OCH₃) at position 2
-
An aromatic benzene ring as the structural backbone
This combination of functional groups contributes to the compound's ability to participate in various chemical reactions, particularly in polymerization processes and organic synthesis applications.
Physical Properties
The physical properties of 2-Methoxyisophthalic acid are influenced by its molecular structure, particularly the presence of two carboxylic acid groups and the methoxy substituent.
Basic Physical Properties
While specific data for 2-Methoxyisophthalic acid is limited in the available literature, some physical properties can be reported based on supplier information and comparative analysis with similar compounds:
Table 2: Physical Properties of 2-Methoxyisophthalic Acid
| Property | Value | Source/Note |
|---|---|---|
| Appearance | White crystalline powder | |
| Molecular Weight | 196.16 g/mol | |
| Storage Conditions | Room temperature | |
| Purity (commercial) | ≥97% |
Solubility Characteristics
By examining the structure and comparing with similar compounds like isophthalic acid, we can infer the following solubility characteristics:
-
Limited solubility in cold water due to the presence of the hydrophobic benzene ring
-
Better solubility in polar organic solvents (e.g., alcohols, DMSO) due to the carboxylic acid groups
-
The methoxy group likely increases solubility in organic solvents compared to unsubstituted isophthalic acid
For comparison, isophthalic acid has a water solubility of 0.12 g/L , and 2-Methoxyisophthalic acid would be expected to have somewhat different solubility characteristics due to the methoxy substituent.
Synthesis Methods
The synthesis of 2-Methoxyisophthalic acid can be accomplished through several methods, with the most common routes involving modification of isophthalic acid or its derivatives.
Methylation of Hydroxyisophthalic Acid
One of the primary synthetic routes involves the methylation of 2-hydroxyisophthalic acid:
-
Starting with isophthalic acid, it is first converted to a 2-hydroxy derivative
-
The 2-hydroxyisophthalic acid is then methylated using methylating agents such as dimethyl sulfate or methyl iodide
-
The reaction is typically performed under basic conditions to facilitate the formation of the methoxy group
This route provides a relatively straightforward path to 2-Methoxyisophthalic acid, though it requires careful control of reaction conditions to avoid side reactions.
Oxidation of 2-Methoxymeta-xylene
Another potential synthetic approach involves the oxidation of 2-methoxymeta-xylene:
-
Starting with meta-xylene, it is first methoxylated at the 2-position
-
The resulting 2-methoxymeta-xylene is then oxidized using strong oxidizing agents such as potassium permanganate or chromic acid
-
This oxidation converts both methyl groups to carboxylic acid groups, yielding 2-Methoxyisophthalic acid
This method follows similar principles to the industrial production of isophthalic acid, which involves the oxidation of meta-xylene using oxygen with a cobalt-manganese catalyst .
Alternative Routes
Several other synthetic pathways may be employed to produce 2-Methoxyisophthalic acid:
-
Direct methoxylation of isophthalic acid using palladium-catalyzed C-H activation methods, similar to those used for other aromatic methoxylation reactions
-
Reactions starting from dimethyl isophthalate with subsequent introduction of the methoxy group
-
Starting from methyl coumalate and appropriate enol ethers, which can be transformed into isophthalates through a series of reactions
Applications
2-Methoxyisophthalic acid has several important applications across different industries and research fields, primarily due to its unique structure and functional groups.
Polymer Science Applications
The most significant application of 2-Methoxyisophthalic acid is in polymer chemistry:
-
Used as a monomer in the synthesis of specialized polyesters with modified properties
-
Contributes to the formation of ordered polymers with specific characteristics
-
The methoxy group introduces steric effects and potential hydrogen bonding sites, influencing polymer properties
Materials Science
In materials science, 2-Methoxyisophthalic acid serves various functions:
-
Component in the development of high-performance materials and coatings
-
Precursor for the synthesis of metal-organic frameworks (MOFs)
-
Modifier for enhancing specific properties of polymeric materials such as thermal stability, solubility, and processing characteristics
Organic Synthesis
As a functionalized benzoic acid derivative, 2-Methoxyisophthalic acid serves as:
-
A building block for more complex organic molecules
-
A precursor in the synthesis of pharmaceutically relevant compounds
-
A starting material for the preparation of specialized esters and amides with unique properties
Research Applications
In scientific research, 2-Methoxyisophthalic acid is used for:
-
Studying structure-property relationships in substituted aromatic compounds
-
Investigating hydrogen bonding networks in crystal structures
-
Exploring the effects of methoxy substitution on the photophysical properties of isophthalic acid derivatives
Comparative Analysis with Related Compounds
Understanding 2-Methoxyisophthalic acid in relation to similar compounds provides valuable insights into its distinctive properties and applications.
Comparison with Isophthalic Acid
Isophthalic acid serves as the parent compound from which 2-Methoxyisophthalic acid is derived. Key differences include:
Table 3: Comparison Between 2-Methoxyisophthalic Acid and Isophthalic Acid
| Property | 2-Methoxyisophthalic Acid | Isophthalic Acid | Impact of Difference |
|---|---|---|---|
| Molecular Formula | C₉H₈O₅ | C₈H₆O₄ | Additional oxygen and carbon from methoxy group |
| Molecular Weight | 196.16 g/mol | 166.13 g/mol | Higher molecular weight due to methoxy substituent |
| Reactivity | Modified by methoxy group | Standard aromatic dicarboxylic acid | Methoxy group affects electronic distribution and steric environment |
| Applications | Specialized polymers and materials | Broader use in PET, resins | 2-Methoxyisophthalic acid for more specialized applications |
Analytical Methods for Detection and Characterization
Various analytical techniques are employed for the detection, quantification, and characterization of 2-Methoxyisophthalic acid.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and purity assessment
-
Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carboxylic acid (1700-1725 cm⁻¹) and methoxy groups
-
UV-Visible Spectroscopy: Useful for quantitative analysis and monitoring reactions
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): Primary method for quantification and purity determination
-
Gas Chromatography (GC): Typically requires derivatization (e.g., methylation of the carboxylic acid groups)
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and structural information. The typical fragmentation pattern would include:
-
Molecular ion peak at m/z 196
-
Fragment ions corresponding to the loss of -OH, -COOH, and -OCH₃ groups
-
Characteristic aromatic fragment patterns
Research Findings and Current Developments
Recent research has expanded our understanding of 2-Methoxyisophthalic acid's properties and potential applications.
Studies in Material Science
Recent investigations have explored the use of 2-Methoxyisophthalic acid in:
-
Development of metal-organic frameworks (MOFs) with specific pore structures and functionalities
-
The methoxy group provides a site for additional interactions with metal centers, potentially enhancing stability and selectivity of resulting MOFs
-
Exploration of its potential in creating biomimetic systems due to its interaction capabilities with specific biomolecules
Photophysical Studies
Research into the photophysical properties of substituted isophthalic acids, including methoxy derivatives, has revealed:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume